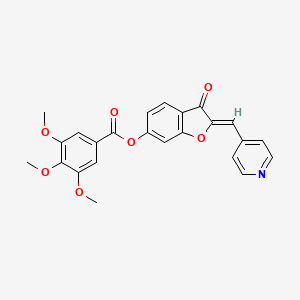

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO7/c1-28-20-11-15(12-21(29-2)23(20)30-3)24(27)31-16-4-5-17-18(13-16)32-19(22(17)26)10-14-6-8-25-9-7-14/h4-13H,1-3H3/b19-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRYLSPMHRHQCZ-GRSHGNNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is , with a molecular weight of approximately 376.39 g/mol. The compound features a benzofuran ring and a pyridine moiety, which contribute to its diverse biological activities.

Target Receptors and Pathways

The primary target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to these receptors, the compound induces dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activation influences several key biochemical pathways:

- RAS-MEK-ERK signaling pathway

- Phospholipase C-gamma (PLCγ) pathway

- Phosphoinositide 3-kinase (PI3K)/Akt pathway

These pathways are crucial for cell proliferation, survival, and differentiation.

Biological Activities

Research indicates that (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran exhibits various biological activities:

Antimicrobial Activity

The compound has demonstrated effectiveness against several bacterial strains. Notably:

- Case Study : In vitro studies showed significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by modulating inflammatory pathways:

- Mechanism : It inhibits the activation of NF-kB, a key transcription factor involved in inflammatory responses.

Anticancer Potential

Preliminary studies suggest that this compound can induce apoptosis in cancer cells:

- Research Findings : In vitro studies on breast cancer cell lines indicated reduced cell viability and increased apoptotic markers after treatment with the compound.

Comparative Analysis

To better understand the uniqueness of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (Z)-3-oxo-2-(pyridin-2-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 2 | Moderate antimicrobial | Different binding affinity |

| (Z)-3-oxo-2-(quinolin-3-ylmethylene)-2,3-dihydrobenzofuran | Quinoline instead of pyridine | Anticancer properties | Enhanced apoptosis induction |

| (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran | Pyridine at position 4 | Anti-inflammatory | Varying efficacy in inflammation |

Synthesis and Research Applications

The synthesis of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran typically involves multi-step organic reactions:

- Condensation : The reaction begins with the condensation of 4-pyridinecarboxaldehyde with 2,3-dihydrobenzofuran under basic conditions.

- Esterification : This is followed by esterification with a trimethoxybenzoic acid derivative using coupling agents such as DCC.

This compound serves as a valuable building block in drug development due to its diverse chemical reactivity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit notable antimicrobial properties. For instance, compounds similar to (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) indicating broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has indicated that benzofuran derivatives can inhibit cancer cell proliferation. The compound's ability to interact with cellular pathways involved in apoptosis and cell cycle regulation makes it a candidate for further investigation in cancer therapy. Some studies have highlighted its potential in targeting specific cancer types by inducing cytotoxic effects on malignant cells .

Anti-inflammatory Effects

Several compounds within the benzofuran class have been evaluated for their anti-inflammatory properties. The presence of functional groups in (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran suggests it may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Case Studies

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate?

The synthesis typically involves a multi-step approach:

- Knoevenagel condensation : To form the (Z)-configured benzylidene moiety, as seen in analogous compounds where aldehydes react with active methylene groups under basic conditions .

- Esterification : Coupling the benzofuran core with 3,4,5-trimethoxybenzoic acid derivatives using coupling agents like DCC/DMAP or HATU .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the Z-isomer, as geometric isomers may co-elute .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

A combination of techniques is used:

- X-ray crystallography : Definitive confirmation of stereochemistry, as demonstrated for structurally related benzylidene-thiazolo-pyrimidine derivatives .

- NMR spectroscopy : The coupling constant () between the olefinic protons (typically ~12–14 Hz for Z-isomers) and NOESY correlations between the pyridine and benzofuran protons provide supporting evidence .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?

Discrepancies often arise from dynamic effects (e.g., solvent interactions or conformational flexibility):

- Variable-temperature NMR : To detect rotameric equilibria or tautomerization .

- DFT calculations : Optimize geometries at the B3LYP/6-311G(d,p) level and compare experimental vs. computed chemical shifts or dipole moments .

- Crystallographic validation : Use single-crystal X-ray data as a ground-truth reference for structural assignments .

Q. What strategies optimize the regioselectivity of substituents on the benzofuran core during synthesis?

Regioselectivity is influenced by:

- Electronic effects : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific positions.

- Steric hindrance : Bulky substituents on the pyridine ring may block certain reaction sites, as observed in crystallographic studies of similar compounds .

- Protecting groups : Temporary protection of reactive hydroxyl or amine groups can guide functionalization .

Q. How can oxidative ring-closure reactions be adapted for greener synthesis of related heterocycles?

- Oxidant selection : Replace toxic Cr(VI) reagents with NaOCl (as in triazolopyridine syntheses) to minimize environmental impact .

- Solvent optimization : Ethanol or water-based systems reduce reliance on volatile organic solvents .

- Catalytic methods : Explore TEMPO or other nitroxide catalysts for selective oxidations under mild conditions .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C, monitoring degradation via HPLC-MS .

- Light sensitivity : Assess photostability under UV/visible light using controlled irradiation chambers .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures and polymorphic transitions .

Q. How can computational tools predict the compound’s binding affinity to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cytochrome P450 isoforms) .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding pocket stability .

- QSAR models : Correlate substituent electronic parameters (Hammett constants) with activity data from analogous triazolopyridines .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Q. How do solvent polarity and hydrogen-bonding propensity influence the Z/E isomer ratio?

- Polar aprotic solvents (e.g., DMF): Stabilize the Z-isomer via dipole interactions with the electron-deficient pyridine ring .

- Protic solvents (e.g., ethanol): May promote E-isomer formation through hydrogen bonding to the carbonyl group, as observed in related benzylidene syntheses .

- Kinetic vs. thermodynamic control : Low-temperature reactions favor the Z-isomer if it is the kinetic product .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .

- Spill management : Neutralize acidic/basic degradation products with appropriate absorbents (e.g., sodium bicarbonate for acidic spills) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.